Cas no 1316221-05-2 (1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone)

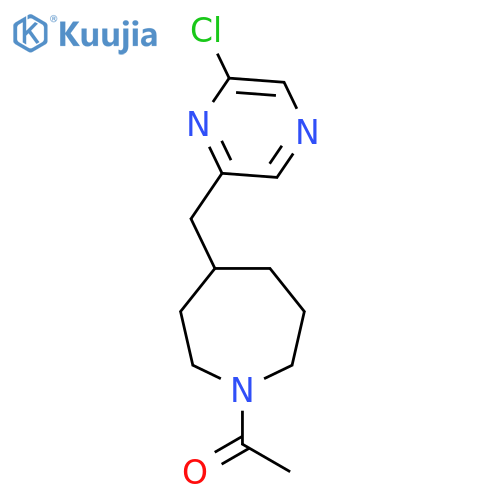

1316221-05-2 structure

商品名:1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone

CAS番号:1316221-05-2

MF:C13H18ClN3O

メガワット:267.754521846771

CID:4694198

1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone

- 1-{4-[(6-chloropyrazin-2-yl)methyl]azepan-1-yl}ethanone

- 1-[4-(6-Chloro-pyrazin-2-ylmethyl)-azepan-1-yl]-ethanone

-

- インチ: 1S/C13H18ClN3O/c1-10(18)17-5-2-3-11(4-6-17)7-12-8-15-9-13(14)16-12/h8-9,11H,2-7H2,1H3

- InChIKey: AOKWQSXCELBHTL-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=CC(CC2CCN(C(C)=O)CCC2)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 287

- トポロジー分子極性表面積: 46.1

1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM291825-1g |

1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone |

1316221-05-2 | 97% | 1g |

$606 | 2021-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620286-1g |

1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethan-1-one |

1316221-05-2 | 98% | 1g |

¥8745.00 | 2024-08-09 | |

| Chemenu | CM291825-1g |

1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone |

1316221-05-2 | 97% | 1g |

$778 | 2024-08-02 |

1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

1316221-05-2 (1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone) 関連製品

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量